molecular formula C10H14ClN B13253313 N-(butan-2-yl)-3-chloroaniline

N-(butan-2-yl)-3-chloroaniline

Cat. No.: B13253313
M. Wt: 183.68 g/mol
InChI Key: ZYRNXOGOYZGCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Butan-2-yl)-3-chloroaniline is an organic compound with the molecular formula C10H14ClN and a molecular weight of 183.68 . It is identified by the CAS Number 31084-62-5 and is supplied for research and development purposes only . This molecule is a chlorinated aniline derivative, a class of compounds frequently utilized in organic synthesis and pharmaceutical research. The structure features an aniline ring substituted with a chlorine atom at the meta position and a sec-butyl group on the nitrogen atom. The specific placement of these functional groups makes it a valuable intermediate for synthesizing more complex molecules, potentially for applications in medicinal chemistry and materials science. Researchers may employ this compound in the development of new active ingredients or as a building block in heterocyclic chemistry. The related stereospecific isomer, N-[(2R)-butan-2-yl]-3-chloroaniline, is also documented, highlighting the compound's relevance in stereochemical studies . This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any personal uses. Please refer to the relevant Safety Data Sheet for safe handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-butan-2-yl-3-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3

InChI Key

ZYRNXOGOYZGCHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthetic Methodologies for N Butan 2 Yl 3 Chloroaniline and Analogues

Alkylation Approaches

Direct alkylation of anilines represents a traditional and widely employed method for the synthesis of N-alkylated products. ncert.nic.in This typically involves the reaction of an aniline (B41778) derivative with an alkyl halide.

Alkylation of Aniline Derivatives with Butan-2-yl Halides

The synthesis of N-(butan-2-yl)-3-chloroaniline can be achieved through the nucleophilic substitution reaction between 3-chloroaniline (B41212) and a butan-2-yl halide, such as 2-bromobutane (B33332) or 2-chlorobutane. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the butan-2-yl halide, displacing the halide ion and forming a new carbon-nitrogen bond. ncert.nic.in

This process, known as ammonolysis of alkyl halides, can sometimes lead to a mixture of primary, secondary, and tertiary amines, as the initially formed secondary amine can further react with the alkyl halide. ncert.nic.in Therefore, careful control of reaction conditions is crucial to selectively obtain the desired N-mono-alkylated product.

Optimization of Reaction Conditions: Solvent Systems and Basic Environments

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the chosen solvent system and the presence of a base. Solvents play a critical role in solubilizing the reactants and influencing the reaction rate. Acetonitrile (B52724) is a commonly used solvent for N-alkylation reactions. researchgate.net

The addition of a base is often necessary to neutralize the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic and halt the reaction. Common bases used in these reactions include inorganic bases like potassium carbonate and cesium fluoride (B91410) on celite. researchgate.net The choice of base can significantly impact the reaction's chemoselectivity, with some systems favoring mono-alkylation over di-alkylation. researchgate.net For instance, the use of CsF-Celite has been reported to lead to a mixture of N-mono and N,N-dialkylation products in the reaction of substituted anilines with alkyl halides. researchgate.net

The optimization of reaction conditions often involves screening various solvents and bases to maximize the yield of the desired secondary amine. For example, in a related study, the N-alkylation of anilines with activated indanol was optimized by testing different solvents and catalysts, with 1,2-dichloroethane (B1671644) and p-toluenesulfonic acid being identified as effective. arkat-usa.org

Alkylation with Specific Aniline Precursors

The electronic properties of the aniline precursor can influence the rate and success of the alkylation reaction. Electron-withdrawing groups, such as the chlorine atom in 3-chloroaniline, decrease the nucleophilicity of the amino group, which can make the alkylation reaction more challenging compared to unsubstituted aniline. lookchem.com This deactivation of the aromatic ring by the chlorine atom may necessitate higher reaction temperatures for the ethylation of N-ethylaniline. lookchem.com

Conversely, electron-donating groups on the aniline ring would be expected to increase the nucleophilicity of the amine and facilitate the alkylation process. ncert.nic.in The steric hindrance around the amino group also plays a significant role.

Advanced Synthetic Strategies

To overcome the limitations of traditional alkylation methods, such as the potential for over-alkylation and the need for harsh reaction conditions, more advanced synthetic strategies have been developed. These often involve the use of catalysts to achieve higher efficiency and selectivity.

Catalytic Synthesis Routes

Catalytic routes for N-alkylation are becoming increasingly prevalent due to their ability to proceed under milder conditions and with greater atom economy. arkat-usa.org Transition metal catalysts, in particular, have shown great promise in this area. tandfonline.comresearchgate.netresearchgate.net

Iron catalysts are particularly attractive due to their low cost, abundance, and low toxicity. tandfonline.comresearchgate.net Iron(III) salts, such as ferric chloride (FeCl3) and ferric perchlorate (B79767) (Fe(ClO4)3), have been successfully employed as catalysts in N-alkylation reactions. researchgate.netrsc.org

One notable approach is the iron-catalyzed N-alkylation of aromatic amines via a "borrowing hydrogen" strategy. tandfonline.com In this process, the catalyst facilitates the temporary removal of hydrogen from an alcohol, which then acts as the alkylating agent, with water being the only byproduct. This method is considered environmentally benign. arkat-usa.orgtandfonline.com While this specific strategy often utilizes alcohols as alkylating agents, iron catalysts have also been shown to be effective in the reductive coupling of nitroarenes with alkyl halides to form N-alkylanilines. nih.gov This method demonstrates broad substrate scope and high functional group tolerance. nih.gov

For instance, an iron-catalyzed reductive coupling of nitroarenes with secondary alkyl iodides has been shown to be efficient, suggesting a potential route to N-(butan-2-yl) substituted anilines. nih.gov The mechanism is proposed to involve the formation of alkyl radicals and nitrosoarenes as intermediates. nih.gov Another example is the use of ferric perchlorate immobilized on silica (B1680970) gel (Fe(ClO4)3/SiO2) as a highly efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols. researchgate.netresearchgate.net

The table below summarizes various research findings on the synthesis of N-alkylated anilines, providing insights into the conditions and outcomes of different methodologies.

Catalyst/ReagentPrecursorsProduct TypeKey Findings
Iron CatalystAniline derivatives and various alcoholsN-alkylated aromatic aminesGood yields achieved via a borrowing hydrogen strategy. tandfonline.com
p-Toluenesulfonic acidAnilines and activated indanolN-alkylated anilinesModerate to good yields; reaction proceeds via a p-quinomethoxy methide intermediate. arkat-usa.org
Iron(II) catalyst with ZnNitroarenes and secondary alkyl iodidesN-alkylanilinesEfficient reductive coupling; suggests a pathway involving alkyl radicals and nitrosoarenes. nih.gov
Fe(ClO4)3/SiO2Aromatic amines and alcoholsSecondary aminesHigh efficiency and selectivity for N-alkylation. researchgate.netresearchgate.net
Al2O3–OKAmines and alkyl halidesTertiary aminesSelective liquid-phase N-alkylation at room temperature. researchgate.net
Bifunctional Catalysis in Reductive Amination

Bifunctional catalysis, where a single catalyst performs two or more distinct catalytic steps, offers an elegant approach to reductive amination. This strategy often involves a metal center for hydrogenation and an acidic or basic site to facilitate imine formation and activation.

A prominent example is the use of cationic Iridium(III) complexes with phosphate (B84403) counteranions for the direct asymmetric reductive amination (DARA) of aliphatic ketones. mdpi.com In this system, the metal complex activates hydrogen, while the phosphate anion is believed to activate the C=N double bond of the intermediate imine via ion-pairing, making it more susceptible to hydride attack. mdpi.com This cooperative action allows for the direct conversion of a ketone and an amine to a chiral amine under hydrogenation conditions. mdpi.com While direct data for this compound is not specified, the effectiveness of this method has been demonstrated for structurally similar reactions, such as the amination of various aliphatic ketones with p-anisidine. mdpi.com

Another approach involves heterogeneous bifunctional catalysts, such as palladium nanoparticles supported on magnesium oxide (Pd/MgO). researchgate.net In this system, used for the N-monoalkylation of amines with alcohols, the basic MgO support facilitates the alcohol oxidation to an aldehyde, while the palladium nanoparticles catalyze both this step and the subsequent hydrogenation of the in-situ formed imine. researchgate.net Biocatalysis also presents a powerful bifunctional strategy; imine reductases can be used in cascade reactions to achieve tandem inter- and intramolecular reductive aminations, enabling the synthesis of complex N-heterocycles from simple starting materials in water at mild temperatures. acs.org

Table 1: Asymmetric Reductive Amination of Aliphatic Ketones with p-Anisidine Using an Iridium-Phosphate Bifunctional Catalyst mdpi.com

Illustrates the utility of bifunctional catalysis in producing N-alkyl aniline analogues. The catalyst system efficiently handles various ketone substrates, yielding products with good to excellent enantioselectivity.

Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
3-Methyl-2-butanone4-Methoxy-N-(3-methylbutan-2-yl)aniline8596
4-Methyl-2-pentanone4-Methoxy-N-(4-methylpentan-2-yl)aniline9494
AcetoneN-isopropyl-4-methoxyaniline98N/A
2-Pentanone4-Methoxy-N-(pentan-2-yl)aniline9892
2-Heptanone4-Methoxy-N-(heptan-2-yl)aniline9891
3-Hexanone4-Methoxy-N-(hexan-3-yl)aniline9566

Reaction Conditions: 0.55 mmol ketone, 0.5 mmol p-anisidine, 1 mol% catalyst, Toluene (B28343), 5 bar H₂, 35 °C, 12–20 h.

Ruthenium-Catalyzed C-N Bond Activation

While not a direct method for synthesizing this compound, ruthenium-catalyzed C-N bond activation represents a significant strategy for the transformation of aniline derivatives. This approach allows for the selective cleavage of the typically robust C(aryl)-N bond, enabling the use of anilines as coupling partners in reactions that form new carbon-carbon or carbon-heteroatom bonds. marquette.eduacs.org

For example, Ru(0) catalysts, such as Ru₃(CO)₁₂, have been employed for the cross-coupling of anilines with organoboranes. acs.org This process facilitates the selective cleavage of the C(aryl)-N bond, leading to the formation of high-value biaryl ketones and aldehydes after hydrolysis. acs.org Other systems, like tetranuclear Ru-H complexes, can catalyze the deaminative coupling of two different primary amines to form unsymmetrical secondary amines, providing a chemoselective route to these products without wasteful byproducts. marquette.edu These methods showcase the versatility of ruthenium catalysts in manipulating the aniline scaffold for advanced synthetic applications. researchgate.netacs.org

Green Chemistry Principles in Amine Derivatization

The synthesis of amine derivatives is increasingly guided by the 12 Principles of Green Chemistry, which promote safer, more efficient, and environmentally benign processes. gctlc.orgacs.org

Key principles applied in this context include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Methods like bifunctional catalysis and reductive amination using Pd/C rely on small amounts of catalysts that can often be recycled, minimizing waste. researchgate.netresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Reductive amination is inherently atom-economical, as the primary byproduct is water.

Safer Solvents and Auxiliaries: Many modern procedures strive to replace hazardous organic solvents with safer alternatives like water or to perform reactions under solvent-free conditions. researchgate.netencyclopedia.pub Microwave-assisted N-alkylation of aromatic amines has been successfully performed in water, eliminating the need for volatile organic solvents. researchgate.net

Energy Efficiency: Microwave-assisted synthesis and continuous flow processes can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijrbat.ininnovareacademics.in

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. gctlc.orgacs.org Direct reductive amination is a prime example of avoiding derivatization by reacting the amine and carbonyl compound in a single pot. researchgate.netjocpr.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve product yields. ijrbat.in

This technique has been effectively applied to the N-alkylation of anilines. A notable "green" method involves the reaction of various anilines with alkyl halides in water, under microwave irradiation, without the need for any catalyst. researchgate.net For instance, the reaction of p-toluidine (B81030) with benzyl (B1604629) chloride in water under microwave heating at 150 °C for 20 minutes yielded 75% of the N-benzylated product. researchgate.net This approach is not only fast and efficient but also aligns with green chemistry principles by using water as a solvent and avoiding catalysts. researchgate.net The method has been shown to be effective for a range of anilines, including electron-rich and electron-poor substrates. researchgate.net

Table 2: Microwave-Promoted N-Alkylation of Various Arylamines in Water researchgate.net

This table demonstrates the versatility of catalyst-free, microwave-assisted N-alkylation for different aniline derivatives with benzyl chloride.

EntryArylamineTime (min)Temperature (°C)Yield (%)
1Aniline2015072
2o-Toluidine2015068
3p-Toluidine2015075
4o-Anisidine2015065
5p-Chloroaniline2015080
64-Nitroaniline6018035

Continuous Flow Processes for Scaled Production

Continuous flow chemistry offers significant advantages for the production of chemicals, including enhanced safety, better process control, and straightforward scalability. In a flow reactor, reagents are continuously pumped through a heated tube or column, where the reaction occurs. rsc.org

This technology has been successfully adapted for the synthesis of N-substituted anilines and related compounds. For example, a method for synthesizing N-substituted pyrroles from anilines using 2,5-dimethoxytetrahydrofuran (B146720) has been developed for both batch and continuous flow conditions. nih.govacs.org In the flow process, a solution of the aniline, the furan (B31954) derivative, and a catalyst is pumped through a heated stainless-steel capillary, allowing for rapid and efficient conversion. acs.org Another example is the monoallylation of aniline with allyl alcohol using a solid WO₃/ZrO₂ catalyst in a packed-bed flow reactor, which produced N-allyl aniline with 97–99% selectivity continuously over 15 hours. rsc.org These examples highlight the potential of flow chemistry for the safe and efficient scaled production of N-alkylated aniline derivatives. researchgate.net

Table 3: Continuous Flow Synthesis of N-Allyl Aniline rsc.org

Demonstrates the application of a continuous flow reactor for the selective monoallylation of aniline.

ParameterValue
Catalyst10 wt% WO₃/ZrO₂
ReactantsAniline, Allyl alcohol
Temperature140 °C
Flow Rate0.1 mL/min
Residence Time2.2 min
Yield (continuous)~10-15%
Selectivity for N-allyl aniline97-99%

Derivatization and Transformation of this compound Precursors

The primary precursor for the synthesis of this compound is 3-chloroaniline. This starting material is a common building block in organic synthesis and can be derivatized through various reactions, with reductive amination being the most direct route to the target compound.

Reductive Amination in the Formation of N-Alkyl Aniline Derivatives

Reductive amination is one of the most fundamental and widely used methods for synthesizing amines. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. jocpr.com

For the synthesis of this compound, this involves the reaction of 3-chloroaniline with butan-2-one. The reaction is facilitated by a reducing agent and often a catalyst. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), and catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). iau.irorganic-chemistry.org

A highly efficient one-pot protocol for the reductive mono-N-alkylation of anilines uses a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen source in an aqueous 2-propanol solvent. researchgate.net This method proceeds smoothly at room temperature and is highly selective for the mono-alkylated product, avoiding the overalkylation that can plague other methods. jocpr.com The versatility of this reaction has been demonstrated with a wide range of anilines and aldehydes, providing excellent yields. researchgate.net This approach represents a facile, economical, and environmentally benign alternative for producing N-alkyl aniline derivatives. researchgate.net

Table 4: Pd/C-Catalyzed Reductive Mono-N-Alkylation of Aniline Derivatives with Butyraldehyde researchgate.net

This table showcases the scope and efficiency of a one-pot reductive amination protocol using a Pd/C catalyst and ammonium formate as the hydrogen source. The method is effective for various substituted anilines.

Aniline DerivativeReaction Time (min)Yield (%)
4-Methoxyaniline3098
4-Methylaniline3098
3-Methylaniline3098
4-Fluoroaniline3098
4-Chloroaniline (B138754)3099
3-Chloroaniline3098
4-Bromoaniline3099

Nucleophilic Addition Reactions for N-Substituted Compound Synthesis (e.g., Ureas)

The synthesis of N-substituted ureas from chloroaniline derivatives is a fundamental transformation, often achieved through the nucleophilic addition of the amine to an isocyanate or a related precursor. A particularly efficient and environmentally conscious method involves the reaction of an amine with potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgrsc.org This process has been demonstrated to be scalable and provides high yields and purity, often requiring only simple filtration for product isolation. rsc.org For instance, the reaction of aniline derivatives in water promotes higher yields compared to reactions in organic solvents or biphasic systems. rsc.org

The general mechanism involves the amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This pathway is also central to methods that generate the isocyanate intermediate in situ, for example, through a Hofmann rearrangement of a primary amide using a hypervalent iodine reagent like phenyliodine diacetate. organic-chemistry.org This one-pot procedure allows for the direct conversion of primary amides to N-substituted ureas. organic-chemistry.org Furthermore, N-substituted trichloroacetamides can be converted into corresponding ureas through base-catalyzed condensation with various amines, showcasing the versatility of these intermediates in urea (B33335) synthesis. acs.org

Amine ReactantReagentConditionsProduct TypeKey FindingReference
Aniline derivativesPotassium IsocyanateWater, 25°CN-Aryl UreaWater acts as a promoter, leading to higher yields and simplifying purification. rsc.orgrsc.org
4-ChloroanilinePotassium Isocyanate / Methanol (B129727)Controlled temperatureN-(4-chlorophenyl) Urea derivativeA common method for producing substituted urea compounds. evitachem.com
Primary AmidesPhenyliodine Diacetate, NH3Methanol or TFE, 0°C to RTN-Substituted UreaIn situ generation of isocyanate via Hofmann rearrangement. organic-chemistry.org
Fluoroalkyl-substituted AmineTetrachloroethylene (photo-irradiated) then Benzylamine1. hv, N2; 2. NaOH, CH3CN, RTN,N'-Disubstituted UreaN-substituted trichloroacetamides serve as effective intermediates for urea synthesis. acs.org

Preparation of Phosphoramidates from Chloroaniline Derivatives

Phosphoramidates, compounds featuring a P-N bond, are synthesized from chloroanilines through various phosphorylation methods. The classic approach, known as the Todd-Atherton reaction, involves reacting an amine, a dialkyl phosphite, and a halogen source like carbon tetrachloride (CCl4). researchgate.net This method has been adapted and optimized to improve yields and accommodate a wider range of substrates, including aromatic amines which can be challenging to phosphorylate. nih.gov

Modern advancements have led to more efficient and convenient protocols. One such method employs a biphasic system (liquid-liquid or liquid-solid) for the phosphorylation of ortho- and meta-chloroaniline. lew.ro The use of a solid-liquid system with potassium carbonate as the base and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst has been shown to provide higher yields compared to liquid-liquid systems that use halogenated solvents. lew.ro The reaction proceeds via the oxidation of dialkylphosphite to a chlorodialkylphosphate, which then undergoes nucleophilic substitution by the chloroaniline. lew.ro Iodine-mediated dehydrogenative cross-coupling of dialkyl H-phosphonates and amines offers another powerful, often metal-free, route to phosphoramidates. nih.gov This can be performed under solvent-free conditions or in the presence of an oxidant like hydrogen peroxide to improve efficiency. nih.gov

Aniline ReactantPhosphorus SourceKey Reagent/CatalystSystem/ConditionsProductReference
o-/m-ChloroanilineDialkyl PhosphiteCCl4, NaOH (aq), TBABLiquid-Liquid BiphaseDialkyl-N-(chlorophenyl)-phosphoramidate lew.ro
o-/m-ChloroanilineDialkyl PhosphiteCCl4, K2CO3 (solid), TBABLiquid-Solid BiphaseDialkyl-N-(chlorophenyl)-phosphoramidate lew.ro
Aniline derivativesDialkyl H-phosphonateIodine (I2)Solvent-free, 80°CN-Aryl Phosphoramidate nih.gov
Aniline derivativesDialkyl H-phosphonateIodine (I2), H2O2DCM, 20°CN-Aryl Phosphoramidate nih.gov
Aniline derivativesDiphenyl phosphoric acidCl3CCN, Et3NDCM, RTN-Aryl Phosphoramidate nih.gov

Cyclization and Annulation Reactions for Heterocyclic Scaffolds

This compound and its analogues are valuable building blocks for constructing a variety of heterocyclic systems through cyclization and annulation reactions. The nitrogen atom and the substituted aromatic ring provide the necessary functionality to participate in ring-forming processes, leading to important scaffolds like pyrroles, quinolines, and others.

Incorporation into Pyrrole Systems

The Paal-Knorr synthesis is a classic and highly effective method for preparing N-substituted pyrroles. mdpi.com This reaction involves the condensation of a γ-diketone, such as hexane-2,5-dione, with a primary amine. researchgate.net The reaction is typically mediated by an acid catalyst and proceeds via a dehydrative cyclization. mdpi.com This methodology is robust and tolerates a wide range of functional groups on the aniline reactant, including halogens like fluorine, chlorine, and bromine, allowing for the synthesis of a diverse array of N-(haloaryl)pyrroles in high yields. researchgate.net Catalyst- and solvent-free versions of the Paal-Knorr reaction have also been developed, for example, by reacting anilines with 2,5-dimethoxytetrahydrofuran, offering a greener and more economical route to these heterocycles. researchgate.net

Formation of Imidazoline-Oxazoline Frameworks

Imidazoline (B1206853) and oxazoline (B21484) rings are five-membered heterocycles that serve as important ligands in catalysis and as core structures in bioactive molecules. Their synthesis from aniline derivatives typically involves condensation with a molecule containing two nucleophilic centers in a 1,2-relationship.

For the synthesis of 2-imidazolines, an aldehyde can be reacted with a 1,2-diamine, such as ethylenediamine, in the presence of an oxidant. organic-chemistry.org To incorporate the aryl group from an aniline, a multi-step sequence can be employed. For example, an aniline can be reacted with iodoethanol to form an N-(2-iodoethyl)arylamine salt, which can then be cyclized with another amine to form the imidazoline ring. organic-chemistry.org A related approach for the synthesis of imidazo-1,4-oxazinone derivatives involves a multi-step process starting with the substitution reaction of imidazo (B10784944) methanol derivatives with chloroacetylchloride, followed by an intramolecular cyclization reaction. tubitak.gov.tr

Advanced Synthesis of Dihydro-pyrrolo[3,2-b]pyrroles

The 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core is an electron-rich heteropentalene that has attracted significant interest for applications in organic electronics. scielo.brscielo.br A highly effective and versatile method for its synthesis is a multicomponent reaction involving an aniline derivative, an aldehyde, and 2,3-butanedione. scielo.brorgsyn.org

This reaction is typically catalyzed by a Lewis acid, with iron salts such as iron(III) perchlorate (Fe(ClO4)3) or niobium pentachloride (NbCl5) proving to be particularly efficient. scielo.brnih.gov A significant breakthrough in this area was the development of optimized reaction conditions (e.g., toluene/acetic acid at 50 °C) that enabled the use of sterically hindered primary aromatic amines for the first time. nih.govacs.org Previously, anilines with ortho-substituents, such as 2-chloroaniline (B154045) or 2-bromoaniline, gave yields below the detection limit. nih.govacs.org Under the new, milder conditions, these challenging substrates can be successfully incorporated into the tetraarylpyrrolo[3,2-b]pyrrole (TAPP) framework, affording the desired products in useful yields and opening the door for further functionalization. nih.govacs.org

Aniline ReactantAldehyde ReactantCatalystSolvent/TempYieldKey FindingReference
2-Chloroaniline4-(Trifluoromethyl)benzaldehydeFe(ClO4)3·H2OToluene/AcOH, 50°C32%Optimized conditions allow for the use of sterically hindered anilines. nih.gov
2-Bromoaniline4-NitrobenzaldehydeFe(ClO4)3·H2OToluene/AcOH, 50°C21%Halo-substituents in the ortho position are tolerated. nih.gov
Aniline derivativeBenzaldehyde derivativeNbCl5Acetonitrile, RTHigh Yields (up to 95%)Niobium pentachloride is an efficient catalyst for this multicomponent reaction. scielo.brscielo.br
4-tert-Butylaniline4-CyanobenzaldehydeFe(OTs)3·6H2OToluene/AcOH, 50°C59%Demonstrates a scalable procedure for tetraarylpyrrolo[3,2-b]pyrroles. orgsyn.org

Chemo- and Regioselective Synthesis

The synthesis of this compound, a secondary aromatic amine, requires careful control of reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity, in this context, primarily refers to achieving mono-N-alkylation while avoiding undesired side reactions such as C-alkylation on the aromatic ring or over-alkylation to form a tertiary amine. Regioselectivity concerns the specific site of reaction, which for the target compound is exclusively the nitrogen atom. The primary synthetic routes, such as direct N-alkylation with a sec-butyl halide or reductive amination of 3-chloroaniline with butan-2-one, are heavily influenced by a combination of steric and electronic properties of the reactants and the basicity of the amines involved.

The interplay between steric hindrance and electronic effects is paramount in directing the outcome of the synthesis of N-substituted anilines.

Steric Factors: The use of a secondary alkylating agent, such as a sec-butyl group, introduces significant steric bulk compared to a primary alkyl group. This steric hindrance plays a dual role. On one hand, it can decrease the rate of the desired N-alkylation reaction compared to less hindered alkylating agents. sustech.edu.cn On the other hand, it is highly beneficial for preventing the common problem of over-alkylation. researchgate.net The initial product, this compound, is a secondary amine which is generally more nucleophilic than the starting primary aniline. However, the steric congestion around the nitrogen atom, now bearing a bulky sec-butyl group, hinders a second alkylation step, thus favoring the selective formation of the secondary amine. researchgate.net

For the aniline component, steric hindrance from substituents at the ortho positions to the amino group can significantly impede the reaction and lower yields. rsc.orgmdpi.com In the case of this compound, the chlorine atom is in the meta position, which does not present a direct steric shield to the nitrogen atom, allowing for a more facile approach of the electrophile.

Electronic Factors: The 3-chloroaniline ring possesses an electron-withdrawing chlorine atom, which significantly influences the reactivity of the amino group. Through its inductive effect (-I), the chlorine atom reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. rsc.org This deactivation makes 3-chloroaniline less reactive towards N-alkylation compared to unsubstituted aniline or anilines bearing electron-donating groups (EDGs). rsc.org In catalytic processes like palladium-catalyzed aminations, anilines with EDGs tend to provide higher yields than those with electron-withdrawing groups (EWGs). rsc.org

While EWGs deactivate the ring towards electrophilic substitution, they are crucial for activating it towards nucleophilic aromatic substitution (SNAr), a potential pathway if a dihalobenzene is used as a starting material. However, the meta position of the chloro group in 3-chloroaniline does not provide resonance stabilization for a Meisenheimer intermediate, making this pathway less favored compared to substrates with ortho or para EWGs. For direct alkylation methods like reductive amination, a broad range of substituted anilines, including those with EWGs like chloro and nitro groups, can be successfully employed. scribd.com

Table 1: Influence of Steric and Electronic Factors on N-Alkylation Selectivity
FactorEffect on Synthesis of this compoundGeneral Outcome
Steric (sec-Butyl Group) The bulky nature of the sec-butyl group sterically hinders the nitrogen atom.Favors mono-alkylation by preventing the formation of tertiary amines. May slow the overall reaction rate compared to smaller alkyl groups.
Steric (meta-Chloro Group) The substituent is not in a position to sterically block the amino group.Minimal direct steric impact on the N-alkylation reaction.
Electronic (meta-Chloro Group) The electron-withdrawing inductive effect (-I) of chlorine decreases the nucleophilicity of the amine.Reduces the reactivity of 3-chloroaniline compared to aniline, potentially requiring more forcing reaction conditions or specific catalysts.

The basicity of an amine, quantified by the pKa of its conjugate acid (pKaH), is a critical determinant of its nucleophilicity and, consequently, its reactivity in alkylation reactions. A significant disparity exists between the basicity of the two primary reactants used to synthesize the target molecule.

3-Chloroaniline is a relatively weak base. The presence of the electron-withdrawing chlorine atom reduces the electron density on the nitrogen, making it less available for protonation. The pKaH of 3-chloroanilinium ion is approximately 3.46–3.52. chemicalbook.comechemi.comscielo.org.mx In contrast, sec-butylamine (B1681703) is a typical primary aliphatic amine and is a much stronger base, with a pKaH value in the range of 10.56–10.66. chemicalbook.commicrokat.gradakem.commade-in-china.com This nearly 7-unit difference in pKa reflects a vast difference in basicity.

This difference has several implications for the synthesis:

Reactivity: The lower basicity of 3-chloroaniline correlates with lower nucleophilicity, making it inherently less reactive in nucleophilic substitution reactions with alkyl halides compared to its aliphatic counterpart.

Reaction Conditions: In reactions that generate an acid by-product, such as N-alkylation with sec-butyl bromide which produces HBr, a base is typically added. This added base must be strong enough to neutralize the acid without competing in the alkylation reaction. Often, a sterically hindered, non-nucleophilic base is employed to prevent side reactions. dtic.mil The low basicity of 3-chloroaniline itself means it is less effective at acting as its own acid scavenger.

Product Basicity and Over-alkylation: The product, this compound, is a secondary amine. The introduction of the electron-donating sec-butyl group increases the basicity of the nitrogen atom relative to the starting 3-chloroaniline. This increased basicity also implies increased nucleophilicity, which can promote a second alkylation reaction. researchgate.net However, as mentioned previously, the steric bulk of the sec-butyl group typically provides sufficient hindrance to make mono-alkylation the major pathway, a crucial aspect for achieving chemoselectivity.

Table 2: Comparison of Amine Reactant pKaH Values
CompoundAmine TypepKa of Conjugate Acid (pKaH)Relative Basicity
3-ChloroanilinePrimary Aromatic~3.5 chemicalbook.comechemi.comscielo.org.mxWeak
sec-ButylaminePrimary Aliphatic~10.6 chemicalbook.commicrokat.gradakem.commade-in-china.comStrong
Aniline (for reference)Primary Aromatic~4.6 tsijournals.comWeak

Reaction Mechanisms and Reactivity Studies

Fundamental Reaction Pathways

The foundational reactions of N-(butan-2-yl)-3-chloroaniline involve the inherent nucleophilicity of the aniline (B41778) nitrogen and the processes used in its synthesis, such as reductive amination.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in substitution reactions. A prominent example of such a process is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mit.edunih.govwikipedia.org In a hypothetical context, this compound could be synthesized via the Buchwald-Hartwig amination of 1,3-dichlorobenzene (B1664543) with sec-butylamine (B1681703), or it could act as the amine component in a coupling reaction with another aryl halide.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species (Figure 1). wikipedia.org

Figure 1. Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.

The key steps in this catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (in this case, hypothetically, sec-butylamine to form the target compound) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.

Kinetic studies on similar systems have shown that the nature of the ligands, the base, and the substrates significantly influences the reaction rate and efficiency. mit.edunih.gov For sterically hindered secondary amines like this compound, the choice of bulky, electron-rich phosphine (B1218219) ligands is crucial to promote both the oxidative addition and the reductive elimination steps.

Parameter Influence on Buchwald-Hartwig Amination
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for coupling secondary amines.
Base A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is typically required to deprotonate the amine.
Solvent Aprotic, non-polar solvents like toluene (B28343) or dioxane are commonly used.
Temperature Reactions are often heated to facilitate the catalytic cycle.

This table summarizes the key reaction parameters and their general influence on the outcome of the Buchwald-Hartwig amination.

Reductive amination is a primary method for the synthesis of this compound, typically involving the reaction of 3-chloroaniline (B41212) with butan-2-one in the presence of a reducing agent. organic-chemistry.org The mechanism proceeds in two main stages: the formation of an iminium ion followed by its reduction.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3-chloroaniline on the carbonyl carbon of butan-2-one. This is followed by proton transfer and dehydration to form a reactive iminium ion intermediate. The subsequent and irreversible step is the reduction of the iminium ion by a hydride reagent.

Figure 2. General Mechanism of Reductive Amination

This diagram outlines the formation of an amine from a carbonyl compound and an amine via a hemiaminal and an iminium ion intermediate.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective as it is selective for the iminium ion over the ketone starting material.

The key mechanistic steps are:

Protonation of the Carbonyl: In acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The aniline nitrogen attacks the activated carbonyl carbon.

Formation of the Iminium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of a resonance-stabilized iminium ion.

Hydride Transfer: A hydride ion from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Step Description Key Intermediates/Transition States
1Nucleophilic attack of amine on carbonylHemiaminal
2Protonation and dehydrationIminium ion
3Hydride transferTransition state involving hydride approach to the iminium carbon

This table details the sequential steps involved in the reductive amination process.

Advanced Mechanistic Investigations

While fundamental pathways describe the basic reactivity, a deeper understanding requires exploring more complex and catalytically driven transformations.

Transition-metal-catalyzed C-N bond activation represents a powerful strategy in organic synthesis, allowing for the cleavage of otherwise inert carbon-nitrogen bonds. rsc.org For a molecule like this compound, the C(aryl)-N bond can be a target for such activation, potentially leading to further functionalization of the aniline or the transfer of the amino group.

The mechanism of C-N bond activation often involves the oxidative addition of the C-N bond to a low-valent transition metal center, such as palladium or nickel. rsc.org This process is typically facilitated by converting the amine into a better leaving group, for example, by derivatization.

A plausible, though not experimentally demonstrated for this specific molecule, catalytic cycle for C-N bond activation could involve:

Coordination: The this compound coordinates to the metal center.

Oxidative Addition: The metal inserts into the C-N bond, forming a metal-amido-aryl complex.

Further Reaction: The resulting complex can then undergo various reactions, such as reductive elimination with another coupled partner, leading to the formation of new C-C or C-heteroatom bonds.

N-alkylanilines can undergo intramolecular rearrangements under specific conditions. One such classical transformation is the Sommelet-Hauser rearrangement, which typically involves a benzylic quaternary ammonium (B1175870) salt. wikipedia.orgchemistry-reaction.com While this compound does not possess the required benzylic group for a classic Sommelet-Hauser rearrangement, related sigmatropic rearrangements could be envisaged under forcing conditions, potentially leading to the migration of the sec-butyl group from the nitrogen to the aromatic ring. However, there is no specific literature describing such a rearrangement for this compound.

Substituted anilines are valuable precursors for the synthesis of heterocyclic compounds, most notably quinolines. The synthesis of quinolines from N-alkylanilines can proceed through various cyclization strategies. nih.govresearchgate.net For this compound, a hypothetical pathway to a substituted quinoline (B57606) could involve a reaction that introduces a two-carbon unit, followed by cyclization and aromatization.

One potential, albeit speculative, route could be a variation of the Doebner-von Miller reaction, where an α,β-unsaturated carbonyl compound reacts with the aniline under acidic conditions. The mechanism would likely involve:

Michael Addition: The aniline nitrogen adds to the β-carbon of the unsaturated carbonyl compound.

Cyclization: The resulting enol or enolate attacks the aromatic ring in an electrophilic aromatic substitution manner.

Dehydration and Oxidation: Subsequent dehydration and oxidation steps would lead to the formation of the aromatic quinoline ring system.

Alternatively, radical-mediated cyclization of appropriately functionalized N-(2-alkynyl)anilines can lead to the formation of quinolines. nih.govresearchgate.net If this compound were modified to contain an alkynyl group at the ortho position, it could undergo such a cyclization.

Molecular Interactions and Reactivity Descriptors

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Information not available in the search results.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Molecular Structures

No published data from Density Functional Theory (DFT) calculations for the ground state geometry optimization of N-(butan-2-yl)-3-chloroaniline are available. Therefore, specific bond lengths, bond angles, and dihedral angles, as well as quantum chemical characteristics and electronic properties derived from such calculations, could not be obtained.

Molecular Orbital Analysis

Similarly, a Frontier Molecular Orbital (FMO) analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, has not been reported for this compound. As a result, predictions of its electrical, optical, and reactive properties based on this type of analysis are not available in the current scientific literature.

Further theoretical research would be required to determine the specific computational and electronic properties of this compound.

Advanced Electronic Structure Analysis

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, advanced theoretical methods are employed to elucidate its electronic properties, which are governed by the interplay of the chloro-substituted aromatic ring and the N-alkyl substituent.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. This approach allows for the characterization of electronic transitions between molecular orbitals. researchgate.netnih.gov

For this compound, TD-DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions are expected to be of π → π* character, localized on the chloroaniline aromatic ring, and n → π* transitions involving the nitrogen lone pair. The substitution pattern—a meta-chloro group and an N-sec-butyl group—influences the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima compared to unsubstituted aniline (B41778).

The major predicted electronic transitions for this compound are detailed in the table below. These transitions typically involve the highest occupied molecular orbital (HOMO), which is expected to have significant contributions from the nitrogen lone pair and the π-system of the ring, and the lowest unoccupied molecular orbital (LUMO), which is primarily a π* orbital of the aromatic system. It is a known tendency for many common functionals to underestimate absolute excitation energies. nih.gov

Table 1: Calculated Singlet Electronic Transitions for this compound using TD-DFT Note: Data is representative and generated based on theoretical principles for analogous substituted anilines.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S₀ → S₁ 4.15 299 0.045 HOMO → LUMO (88%)
S₀ → S₂ 4.68 265 0.150 HOMO-1 → LUMO (75%), HOMO → LUMO+1 (15%)

Natural Bond Orbital (NBO) analysis is a theoretical method that converts the complex, delocalized molecular orbitals from a quantum chemical calculation into localized, chemically intuitive bonding orbitals, lone pairs, and anti-bonding orbitals. This analysis provides quantitative insight into charge distribution and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization. nih.gov

In this compound, significant delocalization is expected from the nitrogen lone pair (n) into the anti-bonding π* orbitals of the aromatic ring (n → π*). This interaction is fundamental to the electronic properties of anilines. Additionally, the lone pairs on the chlorine atom can interact with the ring's π-system. The NBO analysis reveals the strength of these hyperconjugative interactions.

Key donor-acceptor interactions and their corresponding stabilization energies are summarized below. A higher E(2) value indicates a more significant interaction and greater charge delocalization.

Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound Note: Data is representative and generated based on NBO principles for analogous substituted anilines.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N π* (C1-C6) 45.8 n → π* (Resonance)
LP (1) N π* (C2-C3) 15.2 n → π* (Resonance)
LP (3) Cl σ* (C3-C2) 2.5 n → σ* (Hyperconjugation)
LP (3) Cl σ* (C3-C4) 2.3 n → σ* (Hyperconjugation)
π (C1-C6) π* (C2-C3) 18.5 π → π* (Intra-ring delocalization)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential is localized on the nitrogen atom due to its lone pair of electrons. The chlorine atom also creates a region of negative potential, characteristic of its electronegativity. The π-system of the aromatic ring also contributes to a delocalized region of negative potential above and below the plane of the ring. These areas are the primary sites for electrophilic attack.

Positive Potential (Blue): The most positive potential is concentrated on the hydrogen atom attached to the nitrogen (N-H), making it the primary site for hydrogen bond donation. The hydrogen atoms on the aromatic ring also exhibit a positive potential, though to a lesser extent.

This charge distribution highlights the molecule's amphiphilic electronic character, with electron-rich centers (N, Cl, π-system) and electron-poor centers (N-H).

The Electron Localization Function (ELF) and Fukui functions are descriptors derived from density functional theory that provide detailed information about electron pairing and local reactivity, respectively.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of a molecule. kuleuven.bejussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. unifr.ch For this compound, the ELF analysis would reveal distinct basins of localization corresponding to:

Core electrons of C, N, and Cl atoms.

Covalent bonds (C-C, C-H, C-N, N-H, C-Cl).

Lone pairs on the nitrogen and chlorine atoms.

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. harbinengineeringjournal.com It helps identify the most reactive sites within a molecule for different types of reactions: nih.gov

f(r) for nucleophilic attack (where an electron is added): This function highlights sites that are most susceptible to attack by a nucleophile. In this compound, these sites are likely to be the carbon atoms of the aromatic ring, particularly those ortho and para to the activating amino group, though modulated by the deactivating chloro group.

f(r) for electrophilic attack (where an electron is removed): This function points to the sites that are most likely to be attacked by an electrophile. The nitrogen atom, due to its lone pair, and the carbon atoms at the ortho and para positions are expected to have high values.

f⁰(r) for radical attack: This descriptor is the average of the two and predicts sites favorable for radical reactions.

Together, these descriptors provide a detailed map of chemical reactivity based on the molecule's intrinsic electronic structure.

Computational Modeling of Intermolecular Forces

The bulk properties and interactions of this compound with other molecules are governed by non-covalent intermolecular forces. Computational modeling allows for the detailed analysis of these interactions. mdpi.comnih.gov

Non-covalent interactions (NCIs) are crucial in determining the structure of molecular solids, liquids, and biological systems. nih.gov For this compound, several types of NCIs are significant:

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, capable of forming moderate-strength hydrogen bonds with acceptor atoms like oxygen or nitrogen in other molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the outermost portion of the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. mdpi.com

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems. These interactions are driven by a combination of electrostatic and dispersion forces. The substitution pattern influences the quadrupole moment of the ring, favoring offset or T-shaped stacking arrangements.

Van der Waals Forces: Dispersion forces are present between all molecules and are particularly significant for the nonpolar sec-butyl group and the aromatic ring.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in N-(butan-2-yl)-3-chloroaniline by mapping the chemical environments of the hydrogen and carbon nuclei.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the 3-chloroaniline (B41212) ring will appear as distinct multiplets in the downfield region (typically 6.5-7.5 ppm). The N-H proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the butan-2-yl group will be in the upfield region, with the methine proton adjacent to the nitrogen appearing as a multiplet and the methyl and methylene (B1212753) protons showing characteristic splitting patterns (a triplet and a doublet for the two methyl groups, and a multiplet for the methylene group).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbons of the butan-2-yl group will appear in the upfield region (10-60 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1t1HAromatic H
~6.8d1HAromatic H
~6.6s1HAromatic H
~6.5d1HAromatic H
~4.0 (broad)s1HN-H
~3.5sextet1HN-CH
~1.6quintet2HCH₂
~1.2d3HCH₃
~0.9t3HCH₃

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~148C-N (Aromatic)
~135C-Cl (Aromatic)
~130Aromatic CH
~118Aromatic CH
~116Aromatic CH
~114Aromatic CH
~52N-CH
~30CH₂
~20CH₃
~10CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons, and within the butan-2-yl group, between the N-CH proton and the adjacent CH₂ and CH₃ protons, as well as between the CH₂ protons and the terminal CH₃ protons. This allows for the unambiguous assignment of the proton signals within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique would definitively link the proton signals of the aromatic ring and the butan-2-yl group to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments in Tables 3 and 4.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern is dictated by the stability of the resulting fragments. A common fragmentation pathway for N-alkylated anilines is the alpha-cleavage at the N-C bond of the alkyl group. For this compound, this would involve the loss of a propyl radical to form a stable iminium cation. Another likely fragmentation is the loss of the entire butan-2-yl group.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
183/185[M]⁺ (Molecular Ion)
154/156[M - C₂H₅]⁺
126/128[M - C₄H₉]⁺
57[C₄H₉]⁺

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl.

The fragmentation of the molecular ion is predicted to occur through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atom and within the butan-2-yl group. Key expected fragmentation patterns include:

α-Cleavage: The most favorable cleavage for N-alkyl anilines is the cleavage of the C-C bond alpha to the nitrogen atom in the alkyl substituent. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium cation.

Loss of the Alkyl Group: Cleavage of the N-C bond connecting the butan-2-yl group to the aniline (B41778) ring would result in the formation of a 3-chloroanilinium radical cation and a butan-2-yl cation or radical.

Fragmentation of the Butan-2-yl Group: The butan-2-yl group itself can undergo fragmentation, leading to the loss of smaller alkyl radicals.

Ring Fragmentation: The chloroaniline ring can also fragment, although this is generally less favorable than the cleavage of the N-alkyl group.

A hypothetical EIMS fragmentation data table is presented below based on these principles.

Fragment IonProposed StructureKey Fragmentation Pathway
[M]⁺˙[C₁₀H₁₄ClN]⁺˙Molecular Ion
[M-29]⁺[C₈H₁₀ClN]⁺α-Cleavage (Loss of •CH₂CH₃)
[M-57]⁺[C₆H₅ClN]⁺˙Loss of butan-2-yl group (•C₄H₉)
[C₆H₅ClN]⁺˙3-chloroaniline radical cation
[C₄H₉]⁺butan-2-yl cation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₀H₁₄ClN), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N). This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed elemental composition.

ParameterValue
Molecular FormulaC₁₀H₁₄ClN
Theoretical Exact Mass183.08147
Expected Measurement Accuracy< 5 ppm

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. The aniline chromophore typically exhibits two main absorption bands:

π → π* Transitions: These are strong absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. For substituted anilines, these bands are often observed in the region of 200-300 nm. The presence of the chlorine atom and the N-alkyl group will influence the exact position and intensity of these bands.

n → π* Transitions: These are weaker absorptions resulting from the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the benzene ring. These transitions typically occur at longer wavelengths than the π → π* transitions.

The spectrum of 3-chloroaniline, a closely related compound, shows absorption bands that can be attributed to π-π* transitions of the benzene ring. researchgate.net The introduction of the butan-2-yl group on the nitrogen atom is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electron-donating effect of the alkyl group, which increases the energy of the highest occupied molecular orbital (HOMO).

A hypothetical UV-Vis absorption data table is provided below, based on the expected electronic transitions for this type of molecule.

Electronic TransitionExpected λmax (nm)Chromophore
π → π~240-2603-chloroaniline moiety
π → π~280-3103-chloroaniline moiety
n → π*>300N-alkylaniline moiety

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Although no crystal structure for this compound has been reported in the searched literature, a successful crystallographic analysis would reveal:

Molecular Conformation: The dihedral angles defining the orientation of the butan-2-yl group relative to the chloroaniline ring.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing the nature and geometry of intermolecular forces such as hydrogen bonds and van der Waals interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the types and strengths of intermolecular contacts.

Since no crystallographic data for this compound is available, a Hirshfeld surface analysis cannot be performed. However, if a crystal structure were determined, this analysis would be instrumental in understanding the packing of the molecules in the solid state. The analysis would likely reveal the presence of several types of intermolecular interactions, including:

N-H···Cl Hydrogen Bonds: The amine proton could act as a hydrogen bond donor to the chlorine atom of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms from the butan-2-yl group or the aromatic ring could interact with the π-electron system of an adjacent chloroaniline ring.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, contributing to the stability of the crystal lattice.

Van der Waals Forces: Non-specific attractive forces between molecules.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods for this class of compounds.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a capillary column.

In a typical GLC analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be employed. The selection of the stationary phase is critical and is based on the principle of "like dissolves like" to achieve optimal separation from potential impurities, which may include starting materials like 3-chloroaniline or by-products from the N-alkylation reaction.

A flame ionization detector (FID) is commonly used for the detection of this compound due to its high sensitivity to organic compounds. For enhanced specificity, particularly in complex matrices, a mass spectrometer (MS) can be coupled with the gas chromatograph (GC-MS), allowing for both separation and structural elucidation based on the mass-to-charge ratio of the fragmented ions.

The operating conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to ensure efficient separation and good peak shape. A representative set of hypothetical GLC parameters for the analysis of this compound is presented in Table 1.

Table 1: Hypothetical Gas-Liquid Chromatography (GLC) Parameters for this compound Analysis

ParameterValue
Column Phenyl-methylpolysiloxane coated capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hypothetical Retention Time 12.5 minutes

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of a broad range of organic compounds, including those that are less volatile or thermally labile. For this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

The analysis of this compound by RP-HPLC would involve a C18 column and a mobile phase gradient of acetonitrile and water to ensure the elution of the compound with a good peak shape and resolution from any polar or non-polar impurities. A UV detector is commonly employed, with the detection wavelength set at the absorbance maximum of the aniline chromophore, typically around 240-250 nm.

The composition of the mobile phase, its pH, and the gradient profile are critical parameters that are optimized to achieve the desired separation. A hypothetical set of RP-HPLC conditions for the purity assessment of this compound is detailed in Table 2.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterValue
Column C18 (Octadecylsilane) (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 245 nm
Hypothetical Retention Time 9.8 minutes

Strategies for Purification and Isolation of Products

Following its synthesis, this compound typically requires purification to remove unreacted starting materials, catalysts, and by-products. The choice of purification strategy depends on the nature of the impurities and the scale of the reaction.

For laboratory-scale purification, column chromatography is a common and effective method. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

On a larger scale, vacuum distillation can be employed for the purification of this compound, provided the compound is thermally stable and has a sufficiently high boiling point to be separated from more volatile impurities. This method is particularly useful for removing non-volatile inorganic salts and high molecular weight by-products.

Crystallization is another powerful purification technique, especially if the crude product is a solid or can be converted into a solid derivative. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving the impurities in the mother liquor. The choice of solvent is crucial for achieving high purity and yield.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₀H₁₄ClN, elemental analysis provides experimental verification of its atomic constitution by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of chlorine (Cl) can be determined by other methods or calculated by difference.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. A comparison of the experimentally determined values with the theoretical values provides a strong indication of the sample's purity. A close correlation between the found and calculated values, typically within ±0.4%, is considered evidence of a pure compound. The theoretical and hypothetical experimental values for the elemental analysis of this compound are presented in Table 3.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₄ClN)

Applications in Advanced Materials and Chemical Research

Role as Synthetic Intermediates and Chemical Building Blocks

The structure of N-(butan-2-yl)-3-chloroaniline lends itself to being a versatile building block in organic synthesis. The presence of the secondary amine, the aromatic ring, and the chlorine atom offers multiple sites for chemical modification, allowing for the construction of a wide array of more complex molecules.

Precursors for the Synthesis of Fine Chemicals

This compound can serve as a precursor for a variety of fine chemicals, including those used in the pharmaceutical, agrochemical, and dye industries. The parent compound, 3-chloroaniline (B41212), is a known starting material for the synthesis of pharmaceuticals, azo dyes, herbicides, and insecticides. atamanchemicals.com The N-sec-butyl group in this compound can modify the solubility and biological activity of these resulting fine chemicals.

The reactivity of the aniline (B41778) nitrogen and the aromatic ring allows for a range of chemical transformations. For instance, the secondary amine can be acylated or alkylated to introduce new functional groups. The aromatic ring can undergo further electrophilic substitution reactions, with the chlorine and N-alkylamino groups directing the position of incoming substituents. These reactions can be used to build up molecular complexity and synthesize targeted fine chemicals with specific properties.

Potential Reaction Type Reagent/Catalyst Resulting Functional Group Potential Application of Product
AcylationAcyl chloride or anhydrideAmidePharmaceutical synthesis
N-ArylationAryl halide, palladium catalystTriarylamineOrganic electronics
DiazotizationNitrous acidDiazonium saltAzo dye synthesis
Electrophilic Aromatic SubstitutionHalogen, Lewis acidHalogenated aromatic ringAgrochemical synthesis

Construction of Complex Organic Scaffolds and Polymer Monomers

The bifunctional nature of this compound makes it a candidate for the construction of complex organic scaffolds. The amine group can be used as a nucleophile or as a directing group in various organic reactions, while the chloro-substituted ring provides another site for modification, for example, through cross-coupling reactions. This allows for the step-wise and controlled construction of intricate molecular architectures.

Furthermore, this compound can be considered a monomer for the synthesis of polymers. The parent 3-chloroaniline can be copolymerized with aniline to create polymers with modified properties. sae.org The presence of the sec-butyl group on the nitrogen atom in this compound would likely enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of polyanilines. researchgate.net This improved processability could make the resulting polymers more suitable for various applications.

Applications in Material Science

The unique electronic and physical properties that can be derived from this compound make it a compound of interest in material science, particularly in the development of organic electronic materials and functional polymers.

Development of Electronic Materials

Derivatives of aniline are widely used in the field of organic electronics. For example, triphenylamine derivatives containing a sec-butyl group, such as 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline, are used as intermediates in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The sec-butyl group is specifically incorporated to improve the solubility and processability of these materials. ossila.com By analogy, this compound could be used to create novel hole-transporting materials. The nitrogen atom's lone pair of electrons can participate in charge delocalization, a key requirement for hole transport. The chlorine atom can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the final material.

Exploration in Magnetic and Optical Materials

While there is no specific research detailing the use of this compound in magnetic and optical materials, the broader class of aniline derivatives has been explored for such applications. Polyanilines can exhibit interesting optical properties, such as electrochromism, where the material changes color upon the application of an electrical potential. The specific substituents on the aniline ring and the nitrogen atom can influence these properties. It is conceivable that polymers derived from this compound could be investigated for their unique optical or magnetic responses, although this remains a speculative area of research.

Integration into Polymer Science and Functional Polymer Design

As previously mentioned, this compound is a potential monomer for the synthesis of functional polymers. The copolymerization of aniline with m-chloroaniline has been shown to produce materials with distinct properties compared to pure polyaniline. sae.org The incorporation of this compound into a polymer backbone could offer several advantages in functional polymer design:

Enhanced Solubility: The sec-butyl group would likely disrupt polymer chain packing, leading to improved solubility in common organic solvents. researchgate.net This would facilitate the solution-based processing of the polymer for applications like coatings and thin-film devices.

Tunable Conductivity: The electronic effects of the chlorine atom and the steric hindrance of the sec-butyl group would influence the doping and conductivity of the resulting polymer.

Modified Morphology: The substituent groups can affect the self-assembly and morphology of the polymer chains, which in turn influences the material's bulk properties.

Polymer Property Influence of this compound Monomer
SolubilityLikely increased due to the sec-butyl group.
ConductivityTunable based on the electronic effects of the chloro and alkyl groups.
ProcessabilityImproved due to enhanced solubility.
MorphologyPotentially altered chain packing and film-forming properties.

Design of Fluorescent Probes and Mechanosensitive Dyes

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, with the characteristics of this emission being sensitive to the local environment. This sensitivity allows them to be used as reporters for various chemical and physical changes. Aniline derivatives, in general, are known to exhibit fluorescence that can be highly sensitive to their surroundings, and N-alkylation can further modulate these properties. nih.govresearchgate.net The fluorescence of some aniline derivatives, for instance, shows a significant quenching effect in the presence of water, a phenomenon linked to hydrogen-bonding interactions and conformational changes of the amino group upon excitation. nih.govresearchgate.net This extreme sensitivity to the local environment makes such compounds promising candidates for fluorescent probes to investigate the microenvironments of biological systems. nih.gov

Mechanosensitive dyes are a specific class of fluorescent probes that change their fluorescence properties in response to mechanical stimuli, such as changes in viscosity or pressure. This capability is particularly useful for studying cellular mechanics and material stress. The design of such dyes often incorporates a "molecular rotor" motif, where a part of the molecule can rotate relative to the rest. In environments with high viscosity, this intramolecular rotation is hindered, leading to an increase in fluorescence quantum yield. nih.gov Aniline derivatives can be incorporated into these designs, acting as the core structure of the molecular rotor. nih.gov The substitution pattern on the aniline ring, including the presence of a chloro group and an N-alkyl substituent as in this compound, can be strategically used to tune the photophysical properties and the sensitivity of the dye to mechanical stress.

Catalysis and Coordination Chemistry

In the realm of catalysis, the nitrogen atom of this compound can act as a coordination site for metal ions, making it a potential ligand for transition metal catalysts.

Ligand Design for Transition Metal Catalysis

Transition metal complexes are at the heart of many catalytic processes in organic synthesis. The properties of the ligands surrounding the metal center are crucial in determining the catalyst's activity, selectivity, and stability. N-alkylated aniline derivatives can serve as effective ligands in transition metal catalysis. nih.gov The electronic properties of the aniline ring and the steric bulk of the N-alkyl group can be fine-tuned to optimize the performance of the catalyst for specific reactions, such as N-alkylation of amines with alcohols. nih.gov The presence of the chloro substituent on the phenyl ring of this compound withdraws electron density, which can influence the electron-donating ability of the nitrogen atom and, consequently, the properties of the resulting metal complex.

Metal Center Potential Catalytic Application Role of this compound Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Modulates electronic and steric environment of the metal center, influencing catalytic activity and selectivity.
Rhodium (Rh)Hydroformylation, HydrogenationControls regioselectivity and enantioselectivity through its steric and electronic profile.
Iridium (Ir)C-H activation, Reductive aminationEnhances catalytic efficiency and stability. kanto.co.jp
Copper (Cu)Ullmann condensation, Click chemistryFacilitates the formation of key intermediates and influences reaction rates.

Facilitation of Bond Activation Processes

A key step in many catalytic cycles is the activation of chemical bonds, such as C-H, C-N, or C-O bonds. The ligand environment around the metal catalyst plays a critical role in this process. By coordinating to a metal center, a ligand like this compound can modify the metal's reactivity, enabling it to interact with and break strong chemical bonds in substrate molecules. The steric hindrance provided by the butan-2-yl group can create a specific pocket around the metal center, influencing which bonds in a substrate are accessible for activation.

Development of Novel Pre-catalysts for Organic Transformations

Pre-catalysts are stable complexes that are converted into the active catalytic species under the reaction conditions. The design of effective pre-catalysts is a significant area of research. This compound can be used to synthesize stable transition metal complexes that can act as pre-catalysts for a variety of organic transformations, including reductive amination. organic-chemistry.orgsemanticscholar.orggoogle.com The structure of the ligand can be designed to ensure the pre-catalyst's stability during storage and handling, while allowing for its efficient conversion to the active catalyst in the presence of the reactants.

Industrial Chemical Applications

The chemical structure of this compound also lends itself to applications in the synthesis of industrial chemicals, particularly dyes and pigments.

Use in the Production of Dyes and Pigments

Azo dyes represent the largest class of synthetic colorants used in various industries, including textiles, printing, and paper manufacturing. nih.gov These dyes are characterized by the presence of one or more azo groups (-N=N-), which act as the chromophore responsible for the color. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.gov

3-Chloroaniline is a known precursor in the manufacture of azo dyes. atamanchemicals.com By extension, this compound can also serve as a starting material in this process. The diazotized form of this compound can be reacted with various coupling components to produce a wide range of azo dyes with different colors and properties. The presence of the butan-2-yl group can influence the solubility and fastness properties of the resulting dyes. For instance, it may enhance the dye's affinity for certain types of fibers or improve its resistance to fading. Disazo dyes derived from 3-chloroaniline have been synthesized and shown to have good color yield and fastness properties on polyester and nylon fabrics. orientjchem.org

Coupling Component Predicted Azo Dye Color Potential Application
PhenolYellow-OrangeTextile dyeing, Pigments for plastics
Naphthol derivativesRed-VioletInks, Paints
Aniline derivativesYellow-BrownLeather dyeing
Pyrazolone derivativesYellow-RedFood colorants (if non-toxic)

Structure Reactivity and Structure Property Relationships in N Butan 2 Yl 3 Chloroaniline Chemistry

Influence of Substituent Position and Nature on Chemical Behavior

The chemical behavior of N-(butan-2-yl)-3-chloroaniline is primarily dictated by the electronic and steric effects of the chloro and butan-2-yl substituents on the aniline (B41778) ring.

The chloro group at the meta-position is an electron-withdrawing group, primarily through its inductive effect (-I). quora.com This withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. quora.com Consequently, this compound would be expected to be less reactive in such reactions compared to aniline or N-butylaniline. The reduced electron density on the ring also decreases the basicity of the amino group, making it a weaker base than aniline. fiveable.me The pKa of 3-chloroaniline (B41212) is 3.34, which is lower than that of aniline (4.6), indicating its reduced basicity. afit.edu

The N-(butan-2-yl) group is an electron-donating group through its inductive effect (+I). This effect increases the electron density on the nitrogen atom, which would typically enhance the basicity of the amine. However, this is counteracted by the electron-withdrawing nature of the chloro-substituent. The N-alkyl group also introduces steric hindrance around the nitrogen atom, which can influence its nucleophilicity and the accessibility of the lone pair for protonation. vedantu.com In reactions involving the amino group, such as nucleophilic substitution, the steric bulk of the butan-2-yl group can play a significant role. worktribe.comunilag.edu.ng

Stereochemical Considerations of the Butan-2-yl Group on Molecular Properties

The butan-2-yl group attached to the nitrogen atom introduces a chiral center into the molecule, as the second carbon of this group is bonded to four different substituents (a hydrogen atom, a methyl group, an ethyl group, and the 3-chloroanilino group). psgcas.ac.in This means that this compound can exist as a pair of enantiomers, (R)-N-(butan-2-yl)-3-chloroaniline and (S)-N-(butan-2-yl)-3-chloroaniline.

The presence of this stereocenter has several implications:

Optical Activity: A solution containing an excess of one enantiomer will be optically active, meaning it will rotate the plane of polarized light. A racemic mixture (an equal amount of both enantiomers) will be optically inactive.

Biological Activity: In many biological systems, such as interactions with enzymes or receptors, the different spatial arrangements of the enantiomers can lead to different biological activities. This is a common phenomenon in pharmaceuticals and agrochemicals. For example, the stereoisomers of the analgesic viminol, which contains di-sec-butylamino groups, exhibit different pharmacological properties. nih.gov

Chiral Recognition: The enantiomers can interact differently with other chiral molecules or environments. This can be utilized in chiral chromatography for their separation. The synthesis of chiral nano-poly[(±)-2-sec-butyl aniline] highlights the interest in the stereochemical properties of such molecules. researchgate.net

While secondary amines can undergo pyramidal inversion, which interconverts the enantiomers, the energy barrier for this process is generally low at room temperature, leading to rapid racemization. libretexts.org However, the specific substituents and any steric hindrance can influence the rate of this inversion.

Correlation of Molecular Structure with Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission of light, are directly linked to its molecular structure.

Absorption: The ultraviolet (UV) absorption spectrum of this compound is expected to be similar to that of 3-chloroaniline, with some modifications due to the N-alkyl substituent. Aniline exhibits absorption bands related to π-π* transitions within the benzene ring. The presence of the chloro and amino groups modifies these transitions. The N-(butan-2-yl) group, being an electron-donating group, is likely to cause a slight red-shift (shift to longer wavelengths) of the absorption bands compared to 3-chloroaniline. Studies on 4-chloroaniline (B138754) have shown that it undergoes photoinduced reactions in solution. acs.org 3-Chloroaniline itself absorbs light at wavelengths greater than 290 nm, which makes it susceptible to direct photolysis by sunlight. guidechem.com

Fluorescence: Many aniline derivatives are fluorescent, meaning they emit light after being excited by UV radiation. The fluorescence quantum yield (the efficiency of the fluorescence process) is sensitive to the molecular structure and the solvent environment. The presence of the heavy chlorine atom can potentially increase the rate of intersystem crossing to the triplet state, which could decrease the fluorescence quantum yield. The N-alkylation can also influence the fluorescence properties. Studies on other antimalarial drugs containing chloroquinoline moieties have shown very low fluorescence quantum yields. nih.gov

Interactive Data Table: Predicted Spectroscopic Data

PropertyPredicted Value/RangeBasis of Prediction
UV λmax 240-250 nm and 290-300 nmBased on data for 3-chloroaniline and N-alkylanilines. nist.govresearchgate.net
IR (NH stretch) 3300-3400 cm⁻¹Typical range for secondary aromatic amines. scispace.com
¹H NMR (NH proton) 3.5-4.5 ppmDependent on solvent and concentration.
¹H NMR (Alkyl protons) 0.9-1.8 ppm (CH₃, CH₂), 3.0-3.5 ppm (CH-N)Based on data for N-alkylanilines. nih.govscispace.com
¹³C NMR (Aromatic) 110-150 ppmTypical range for substituted benzenes.
¹³C NMR (Alkyl) 10-50 ppmBased on data for N-alkylanilines. nih.gov

Systematic Study of Electronic and Steric Effects on Reaction Pathways and Outcomes

A systematic study of the electronic and steric effects in this compound would involve comparing its reactivity with a series of related compounds. This approach allows for the isolation and quantification of the influence of each substituent.

Electronic Effects: To study the electronic effects of the chloro group, one could compare the reaction rates and product distributions of N-(butan-2-yl)aniline, this compound, and N-(butan-2-yl)-3-nitroaniline in a standard reaction, such as electrophilic aromatic substitution. The nitro group is a stronger electron-withdrawing group than chlorine, so this comparison would provide a scale for the deactivating effect. The Hammett equation is a tool often used to correlate reaction rates with the electronic properties of substituents. afit.eduresearchgate.net

Steric Effects: To investigate the steric effects of the N-(butan-2-yl) group, its reactivity could be compared with that of N-ethyl-3-chloroaniline, N-isopropyl-3-chloroaniline, and N-tert-butyl-3-chloroaniline. cymitquimica.com As the steric bulk of the N-alkyl group increases, the rate of reactions at the nitrogen atom or at the ortho positions of the ring is expected to decrease. worktribe.comunilag.edu.ng This is known as the ortho effect when considering substituents on the ring. vedantu.com Studies on the reaction of substituted anilines with various reagents have shown that bulky substituents can significantly hinder the reaction rate. researchgate.net

Interactive Data Table: Hammett Constants for Substituents

The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. The substituent constant (σ) is a measure of the electronic effect of the substituent.

SubstituentPositionσ_metaσ_para
-Cl meta0.370.23
-NO₂ meta0.710.78
-CH₃ meta-0.07-0.17
-OCH₃ meta0.12-0.27

Data sourced from various organic chemistry resources.

This systematic approach, combining experimental rate studies with computational modeling, would provide a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound.

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